molecular formula C14H14N4 B4940264 3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine

3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4940264
M. Wt: 238.29 g/mol
InChI Key: LNVLGPQKLXZKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,6-Trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure with methyl and pyridinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield pyrazolo[3,4-b]pyridine derivatives . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of high-purity reagents and advanced purification techniques, such as sublimation, can ensure the production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,6-Trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-Trimethyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it particularly suitable for certain applications, such as in OLEDs and as a potential therapeutic agent.

Properties

IUPAC Name

3,4,6-trimethyl-1-pyridin-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9-8-10(2)16-14-13(9)11(3)17-18(14)12-6-4-5-7-15-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVLGPQKLXZKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C3=CC=CC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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